molecular formula C12H15BrN2O B7525001 3-(4-Bromoanilino)azepan-2-one

3-(4-Bromoanilino)azepan-2-one

Cat. No.: B7525001
M. Wt: 283.16 g/mol
InChI Key: XGQBPFPNEWJOJU-UHFFFAOYSA-N
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Description

3-(4-Bromoanilino)azepan-2-one is a seven-membered heterocyclic compound featuring an azepane ring substituted with a 4-bromoaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromoanilino)azepan-2-one typically involves the reaction of 4-bromoaniline with azepan-2-one under specific conditions. One common method includes:

    Starting Materials: 4-bromoaniline and azepan-2-one.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azepan-2-one derivatives.

Scientific Research Applications

3-(4-Bromoanilino)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Bromoanilino)azepan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Azepan-2-one: A structurally related compound without the 4-bromoaniline substitution.

    4-Bromoaniline: A simpler compound with only the bromine substitution on the aniline ring.

Uniqueness: 3-(4-Bromoanilino)azepan-2-one is unique due to the combination of the azepane ring and the 4-bromoaniline group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components.

Properties

IUPAC Name

3-(4-bromoanilino)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-9-4-6-10(7-5-9)15-11-3-1-2-8-14-12(11)16/h4-7,11,15H,1-3,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQBPFPNEWJOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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